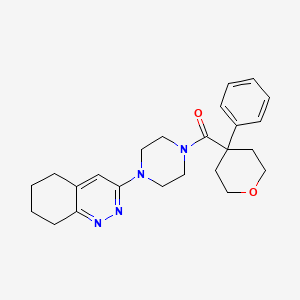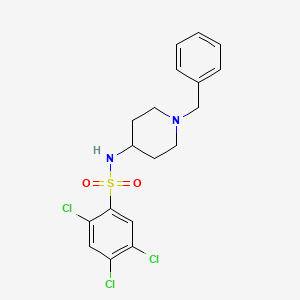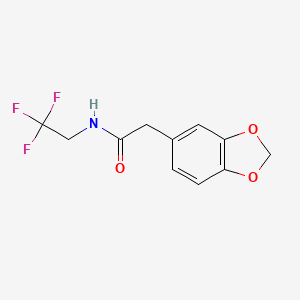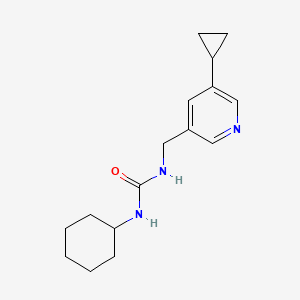
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple cyclic and heterocyclic groups. The phenyltetrahydropyran group would contribute a six-membered ring with one oxygen atom, the tetrahydrocinnolin group would contribute a bicyclic structure with one nitrogen atom, and the piperazine group would contribute a six-membered ring with two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (4-phenyltetrahydro-2H-pyran-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Research indicates that derivatives of pyran and piperazine exhibit significant antibacterial and antifungal activities . These properties make it a candidate for developing new antibiotics, especially against resistant strains of bacteria and fungi.
Anticancer Research
The structure of this compound includes motifs that are often found in molecules with anticancer properties. Studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancers . This makes it a promising candidate for further investigation in cancer therapy.
Neuroprotective Agents
Compounds containing the cinnoline and piperazine moieties have been explored for their neuroprotective effects. They have potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The neuroprotective properties are attributed to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
Anti-inflammatory Agents
The compound’s structure suggests it could be effective as an anti-inflammatory agent. Similar molecules have been studied for their ability to reduce inflammation by inhibiting key enzymes and signaling pathways involved in the inflammatory response . This application is particularly relevant for conditions like arthritis and other inflammatory diseases.
Cardiovascular Research
Pyran derivatives have been investigated for their cardiovascular benefits. They can act as calcium channel blockers, which are used to treat hypertension and other cardiovascular conditions . The presence of the piperazine ring also suggests potential for vasodilation and improved blood flow.
Antiviral Agents
Research into pyran and piperazine derivatives has shown promise in antiviral applications. These compounds can inhibit the replication of viruses by interfering with viral enzymes and proteins . This makes them potential candidates for developing treatments for viral infections such as influenza and HIV.
Antioxidant Properties
The compound may also exhibit antioxidant properties, which are crucial for protecting cells from oxidative damage. Antioxidants are important in preventing chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders . The structural features of this compound suggest it could scavenge free radicals effectively.
Drug Delivery Systems
The unique structure of this compound makes it a potential candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility, stability, and bioavailability of therapeutic agents . This application is particularly important for improving the efficacy of drugs with poor pharmacokinetic profiles.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-phenyloxan-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c29-23(24(10-16-30-17-11-24)20-7-2-1-3-8-20)28-14-12-27(13-15-28)22-18-19-6-4-5-9-21(19)25-26-22/h1-3,7-8,18H,4-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDPJQMEESAXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2666269.png)
![3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid](/img/structure/B2666270.png)

![(1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene](/img/structure/B2666272.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2666273.png)
![3-benzyl-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2666277.png)
![4-(4-fluorophenyl)-6-(2-hydroxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666278.png)

![5-(1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isobutylpentanamide](/img/structure/B2666283.png)




![3-(4-methoxybenzyl)-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2666288.png)